molecular formula C15H15NO2 B8324574 5-Amino-2-phenethylbenzoic acid

5-Amino-2-phenethylbenzoic acid

Cat. No. B8324574
M. Wt: 241.28 g/mol
InChI Key: HXBGERMJZKREGJ-UHFFFAOYSA-N
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Patent
US06946468B1

Procedure details

A mixture of compound 77(8.5 g), 2N. aqueous sodium hydroxide (50 ml) and methanol (100 ml) was stirred at ambient temperature for 18 hours and then heated at reflux for 2 hours. The mixture was cooled and evaporated under reduced pressure. The product was redissolved in water (1 L) and washed with diethyl ether (250 ml). The aqueous solution was acidified to pH 5-6 with glacial acetic acid . The resulting precipitate was isolated by filtration and dried under vacuum at 60° C. to give a powder which was azeotroped with toluene (3×50 ml) and then dried under high vacuum to give 5-amino-2-phenethylbenzoic acid (compound 78) (8.0 g).
Name
compound 77
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:10]=1[C:11]([O:13]C)=[O:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>CO>[NH2:19][C:16]1[CH:17]=[CH:18][C:9]([CH2:1][CH2:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[C:10]([CH:15]=1)[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
compound 77
Quantity
8.5 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1=C(C(=O)OC)C=C(C=C1)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved in water (1 L)
WASH
Type
WASH
Details
washed with diethyl ether (250 ml)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
to give a powder which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene (3×50 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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